(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
Overview
Description
(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid is a useful research compound. Its molecular formula is C7H7N5O3 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
LysRs-IN-1, also known as “2-(2-Amino-6-oxo-1H-purin-9(6H)-yl)acetic acid” or “(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid”, is primarily targeted towards the Lysyl-tRNA synthetase (LysRS) enzyme .
Mode of Action
The interaction of LysRs-IN-1 with LysRS leads to the inhibition of the enzyme . This interaction disrupts the normal function of LysRS, which is to ligate amino acids to specific tRNAs, a crucial step in protein synthesis . The inhibition of LysRS by LysRs-IN-1 can therefore impact protein synthesis and the associated cellular pathways .
Biochemical Pathways
The inhibition of LysRS by LysRs-IN-1 affects the protein translation process, which is a fundamental biochemical pathway in cells . This can have downstream effects on various cellular pathways that rely on protein synthesis, including immune response and cell migration . The exact downstream effects can vary depending on the specific cellular context and the proteins whose synthesis is affected.
Result of Action
The primary result of LysRs-IN-1’s action is the inhibition of LysRS, leading to disruptions in protein synthesis . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, if proteins involved in immune response or cell migration are affected, this could lead to changes in these cellular processes .
Action Environment
The action of LysRs-IN-1 can be influenced by various environmental factors. For instance, during HIV-1 infection, LysRS is phosphorylated at S207, released from the MSC, and packaged into progeny virions This suggests that the viral infection environment can influence the action of LysRS and potentially the efficacy of LysRs-IN-1
Biochemical Analysis
Biochemical Properties
LysRs-IN-1 interacts with the enzyme Lysyl-tRNA synthetase (LysRS), serving as its inhibitor . LysRS is a critical component of the multi-tRNA synthetase complex (MSC), which plays a vital role in protein translation and is involved in various cellular pathways .
Cellular Effects
LysRs-IN-1 has been shown to have significant effects on cellular processes, particularly in relation to HIV-1 replication . The phosphorylation of LysRS, which can be influenced by LysRs-IN-1, has been found to up-regulate HIV-1 transcription . This suggests that LysRs-IN-1 can influence cell function by modulating gene expression.
Molecular Mechanism
The molecular mechanism of LysRs-IN-1 involves its interaction with LysRS. It has been shown that LysRS associates with another transcription factor, USF2 . LysRS phosphorylation up-regulates HIV-1 transcription, as does direct transfection of Ap4A, an upstream transcription factor 2 (USF2) activator that is synthesized by pS207-LysRS .
Dosage Effects in Animal Models
The effects of LysRs-IN-1 dosage in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
LysRs-IN-1 is involved in the metabolic pathway of protein translation through its interaction with LysRS . LysRS is a component of the multi-tRNA synthetase complex (MSC), which is critical for protein translation .
Transport and Distribution
It is known that LysRS, the enzyme with which LysRs-IN-1 interacts, is found in the nucleus, in a cytoplasmic high-molecular-weight aminoacyl-tRNA synthetase complex (HMW aaRS complex), in mitochondria, and associated with the plasma membrane .
Subcellular Localization
Lysrs, the enzyme with which LysRs-IN-1 interacts, is known to be localized in the nucleus, in a cytoplasmic high-molecular-weight aminoacyl-tRNA synthetase complex (HMW aaRS complex), in mitochondria, and associated with the plasma membrane .
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-9-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFWBSLAJQMJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(=O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590922 | |
Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281676-77-5 | |
Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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